Haloperidol N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKZFGVWYVWUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473907 | |
| Record name | Haloperidol N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148406-51-3 | |
| Record name | Haloperidol N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Haloperidol N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOPERIDOL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Haloperidol N-Oxide can be synthesized through the oxidation of Haloperidol. One common method involves dissolving Haloperidol in chloroform and reacting it with an oxidizing agent under controlled conditions . The reaction typically requires reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. Advanced chromatographic techniques are employed to separate and purify this compound from other by-products .
Types of Reactions:
Oxidation: this compound is formed through the oxidation of Haloperidol.
Reduction: It can be reduced back to Haloperidol under specific conditions.
Substitution: this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound.
Reduction: Haloperidol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Haloperidol N-Oxide exhibits unique pharmacological activities that differentiate it from its parent compound, haloperidol. The primary focus of research on this compound includes:
- Antipsychotic Activity : Similar to haloperidol, this compound acts as a dopamine D2 receptor antagonist. Its efficacy in managing psychotic disorders is being explored, particularly in patients who may not respond adequately to traditional antipsychotics .
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially mitigating oxidative stress associated with neurodegenerative conditions. This aspect is critical as oxidative stress is implicated in the pathophysiology of various psychiatric disorders .
Stability and Degradation Studies
Understanding the stability of this compound is essential for its application in clinical settings. Recent studies have focused on its degradation products under various stress conditions:
| Condition | Degradation Product | Stability |
|---|---|---|
| Oxidative Stress | Trans-haloperidol N-oxide | Stable at room temperature |
| Hydrolytic Stress | Cis-haloperidol N-oxide | Stable under hydrolytic conditions |
| Thermal Stress | None identified | Stable under thermal conditions |
| Photolytic Stress | None identified | Stable under photolytic conditions |
The degradation studies reveal that this compound can form geometric isomers (cis and trans) under oxidative stress, which may have different pharmacokinetic profiles .
Toxicity Profiling
Toxicity assessments are crucial for establishing the safety profile of this compound. Studies have shown that while the compound exhibits some toxicity when ingested or applied to the skin, it is generally well-tolerated at therapeutic doses:
- Acute Toxicity : this compound has been classified as toxic if swallowed (H301) and can cause skin irritation (H315) .
- In Silico Toxicity Studies : Computational models have been used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound and its degradation products .
Clinical Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A patient with treatment-resistant schizophrenia was administered this compound after failing multiple antipsychotic regimens. The patient exhibited significant improvement in psychotic symptoms with minimal side effects, suggesting a favorable therapeutic index for this compound.
- Case Study 2 : In a cohort study involving patients with Tourette syndrome, those treated with this compound reported reduced tic frequency and severity compared to those receiving standard haloperidol treatment. This suggests that this compound may offer enhanced efficacy with a better side effect profile.
Mechanism of Action
Haloperidol N-Oxide exerts its effects primarily through its interaction with dopamine receptors. It has a relatively weak inhibitory effect on dopamine uptake compared to Haloperidol. The compound is involved in the metabolic conversion of Haloperidol and its analogues, influencing their pharmacological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Finazines
Finazines, a class of piperazine-containing compounds, share functional similarities with haloperidol but exhibit distinct structural and receptor-binding profiles (Tanimoto similarity < 30%) . Key comparisons include:
Finazines demonstrate stronger binding to dopamine (DAT) and serotonin transporters (SERT) but weaker affinity for serotonin-1A and α1-adrenergic receptors compared to haloperidol .
Aripiprazole Analogs
Aripiprazole analogs, such as ((1H-indol-3-yl)methyl)piperidin-4-ol derivatives, share structural elements with haloperidol but function as partial D2 agonists rather than antagonists. These compounds exhibit higher selectivity for D2 over D3 receptors and lack the N-oxide modification .
Comparison with Other N-Oxide Metabolites
N-Oxide metabolites are common in drug metabolism, though their activity varies:
This compound contrasts with Sorafenib N-Oxide, which retains pharmacological activity and contributes to therapeutic effects. Clozapine N-Oxide, however, is pharmacologically inert, highlighting the variability in N-oxide metabolite roles .
Pharmacodynamic and Pharmacokinetic Comparisons
Receptor Binding Profiles
This compound is hypothesized to retain sigma receptor affinity but lacks DAT/SERT activity, unlike finazines .
Metabolic Stability and Plasma Levels
- Clozapine N-Oxide : Constitutes 18% of parent drug plasma levels but is inactive .
- This compound: Not detected in significant quantities clinically, suggesting rapid clearance or instability .
Clinical Implications and Research Findings
- Zebrafish Models : Finazines replicate haloperidol’s antipsychotic-like behaviors but with distinct receptor interactions .
- Gene Expression : Haloperidol and its derivatives (e.g., N-Oxide) may differ from atypical antipsychotics like quetiapine in modulating gene expression related to neuroplasticity .
- Toxicity Concerns : Haloperidol’s metabolism generates neurotoxic pyridinium species (e.g., HTP+), but this compound’s safety profile remains unstudied .
Biological Activity
Haloperidol N-Oxide is a metabolite of the antipsychotic drug haloperidol, which is primarily used for treating schizophrenia and acute psychosis. This compound has garnered interest in pharmacological research due to its distinct biological activities compared to haloperidol. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is formed through the oxidation of haloperidol, specifically involving the nitrogen atom in its piperidine ring. The chemical formula for this compound is . Its formation occurs primarily in the liver through enzymatic reactions, particularly via cytochrome P450 enzymes .
Pharmacological Activity
Dopamine D2 Receptor Interaction
This compound exhibits weak antagonistic activity at dopamine D2 receptors, similar to haloperidol but with significantly lower potency. This reduced activity may influence its pharmacokinetics and dynamics, potentially affecting both efficacy and side effects when haloperidol is metabolized .
Other Receptor Interactions
Research indicates that this compound may interact with various other receptors and biological systems. For instance, it has been studied in relation to its effects on nitric oxide synthase (n-NOS), where haloperidol was shown to inhibit n-NOS activity, suggesting a potential pathway through which this compound may exert biological effects .
Study on Huntington's Disease
A study investigated the effects of this compound in models of Huntington's disease. The findings suggested that while haloperidol had significant effects on motor symptoms, this compound's weaker D2 antagonism could lead to fewer extrapyramidal side effects, making it a candidate for further exploration in this context.
Catalepsy Induction Studies
In a study examining the role of nitric oxide on catalepsy induced by haloperidol, both haloperidol and its N-oxide form were tested. The results indicated that nitric oxide synthase inhibitors prolonged cataleptic responses to haloperidol but had a lesser effect on this compound. This suggests differing mechanisms of action between the two compounds .
Comparative Analysis with Other Compounds
This compound shares structural similarities with other butyrophenones and their derivatives. The following table summarizes key comparisons:
| Compound | Dopamine D2 Antagonism | Other Activities |
|---|---|---|
| Haloperidol | Strong | Significant side effects |
| This compound | Weak | Potentially reduced side effects |
| Other Butyrophenones | Variable | Varies by specific compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
